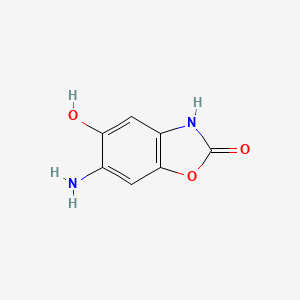amine](/img/structure/B13082294.png)
[1-(4-Methylphenyl)ethyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)ethylamine: is an organic compound with the molecular formula C12H19N. It is a derivative of phenethylamine, characterized by the presence of a methyl group on the phenyl ring and an isopropyl group attached to the amine nitrogen. This compound is of interest in various fields due to its structural similarity to other biologically active amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)ethylamine typically involves the alkylation of 4-methylphenylacetonitrile with isopropylamine. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The nitrile group is then reduced to the corresponding amine using hydrogenation over a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of 1-(4-Methylphenyl)ethylamine follows similar synthetic routes but employs continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems ensures the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)ethylamine can undergo oxidation reactions to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to its corresponding secondary amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary amine.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(4-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Its structural similarity to other biologically active amines suggests that it may interact with various biological targets, making it a candidate for drug development.
Medicine: Research into 1-(4-Methylphenyl)ethylamine includes its potential use as a pharmaceutical agent. Its effects on neurotransmitter systems are of particular interest, and it is being investigated for its potential therapeutic applications.
Industry: In the industrial sector, the compound is used in the manufacture of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)ethylamine involves its interaction with neurotransmitter systems. It is believed to act as a norepinephrine-dopamine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is similar to that of other phenethylamine derivatives, which are known to affect mood and cognition.
Comparación Con Compuestos Similares
Methamphetamine: Another structurally similar compound, methamphetamine, has a phenyl ring and an additional methyl group on the nitrogen atom.
Uniqueness: The uniqueness of 1-(4-Methylphenyl)ethylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group on the phenyl ring and an isopropyl group on the amine nitrogen differentiates it from other similar compounds and influences its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H19N |
|---|---|
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
N-[1-(4-methylphenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C12H19N/c1-9(2)13-11(4)12-7-5-10(3)6-8-12/h5-9,11,13H,1-4H3 |
Clave InChI |
UDZKAAYUPKYKET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)NC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)

![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)



![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)






